molecular formula C16H19NO B2743578 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol CAS No. 87082-25-5

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol

Cat. No.: B2743578
CAS No.: 87082-25-5
M. Wt: 241.334
InChI Key: LXDKDOMPCCTLOP-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-nitrobenzaldehyde.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aldol Condensation: The aldehyde groups of 4-methylbenzaldehyde and the reduced 4-aminobenzaldehyde undergo aldol condensation in the presence of a base such as sodium hydroxide to form the intermediate product.

    Hydrogenation: The intermediate product is then hydrogenated to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

    Reduction: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-amine.

    Substitution: 3-(4-Acetamidophenyl)-1-(4-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1-phenylpropan-1-ol: Lacks the methyl group on the phenyl ring.

    3-(4-Hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol: Contains a hydroxyl group instead of an amino group.

    3-(4-Methylphenyl)-1-phenylpropan-1-ol: Lacks the amino group on the phenyl ring.

Uniqueness

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKDOMPCCTLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327891
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87082-25-5
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g of the 1-(4-methylphenyl)-3-(4-aminophenyl)-n-propan-1-one prepared as described in Example A were hydrogenated, in 1 liter of tetrahydrofuran, in the presence of 5 g of 10% strength Pd on charcoal, under 1.1 bar, until 5.5 liters of hydrogen had been absorbed. The catalyst was separated off and the reaction solution was evaporated down, and the oil obtained crystallized on trituration with diisopropyl ether. After the white crystals had been dried, 53 g (88% of theory) of the carbinol of melting point 63°-65° C. were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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